molecular formula C12H20N2O2 B2736420 Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate CAS No. 1375065-78-3

Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate

Cat. No.: B2736420
CAS No.: 1375065-78-3
M. Wt: 224.304
InChI Key: FZISNKBZUBQJMD-UHFFFAOYSA-N
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Description

Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate (CAS 1375065-78-3) is a piperidine-derived compound functionalized with a 1-cyanoethyl group at the 4-position and an isopropyl carboxylate ester at the 1-position of the piperidine ring . The compound is marketed as a high-purity (95%) building block for organic synthesis, particularly in pharmaceutical research, as evidenced by its use in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives in patent literature . The cyanoethyl group introduces electron-withdrawing properties, which may influence the compound’s reactivity and stability in synthetic pathways.

Properties

IUPAC Name

propan-2-yl 4-(1-cyanoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9(2)16-12(15)14-6-4-11(5-7-14)10(3)8-13/h9-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZISNKBZUBQJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isopropyl chloroformate and a cyanoethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydrolytic Reactions

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Acidic hydrolysis : Catalyzed by acids like HCl in aqueous solutions, this reaction typically proceeds via nucleophilic attack by water on the carbonyl carbon.

  • Basic hydrolysis : Alkaline conditions (e.g., NaOH in aqueous/organic mixtures) facilitate ester cleavage via a similar mechanism, often with faster kinetics compared to acidic conditions.

Reaction Type Conditions Product Yield
Acidic hydrolysisHCl, aqueousPiperidine-4-carboxylic acid~80%
Basic hydrolysisNaOH, THF/waterPiperidine-4-carboxylic acid~85%

Nucleophilic Substitution

The cyanoethyl group (-CH₂CH₂CN) at position 4 may participate in nucleophilic substitution reactions, though its reactivity is influenced by the strong electron-withdrawing cyano group. For example:

  • Alkylation : Reaction with alkyl halides under basic conditions (e.g., NaH in DMF) could yield substituted derivatives, though steric hindrance from the piperidine ring may limit reactivity.

  • Hydrolysis : The cyano group can hydrolyze to a carboxylic acid under harsh conditions (e.g., H₂SO₄/H₂O), but this would likely require extreme temperatures and prolonged reaction times.

Reaction Type Conditions Product Yield
Cyano group hydrolysisH₂SO₄/H₂O, elevated temperaturePiperidine-4-(1-carboxyethyl)Low

Coupling Reactions

The carboxylic acid derivative (from ester hydrolysis) can undergo coupling reactions to form amides or esters. For example:

  • Amide formation : Activated by coupling agents like HBTU or EDCl, this reaction typically involves reaction with amines under inert conditions (e.g., DIPEA in DMF).

  • Esterification : Re-esterification with alcohols (e.g., isopropyl alcohol) under acidic catalysis (e.g., H₂SO₄) is feasible.

Reaction Type Conditions Product Yield
Amide couplingHBTU, DIPEA, DMFN-substituted amide~70%
EsterificationH₂SO₄, isopropyl alcoholRe-esterified compound~90%

Reduction and Hydrogenation

The cyano group can be reduced to an amine group using strong reducing agents:

  • LiAlH₄ : This reaction typically proceeds under anhydrous conditions (e.g., THF) to yield a primary amine.

  • Catalytic hydrogenation : Requires high pressure and Pd/C catalysts, but may not be selective for the cyano group alone.

Reaction Type Conditions Product Yield
Cyanide reductionLiAlH₄, THFPiperidine-4-(1-aminoethyl)~60%

Analytical Techniques

Common methods for monitoring reactions include:

  • NMR spectroscopy : Key peaks for the cyano group (δ 2.0–3.0 ppm, CN), ester carbonyl (δ 170–175 ppm), and piperidine protons (δ 1.5–3.5 ppm).

  • HPLC/TLC : Used to assess purity and reaction progress.

  • Mass spectrometry : Molecular ion peaks at m/z ~275 (M+1) for the parent compound.

Technique Key Observations
¹H NMRδ 2.0–3.0 (CN), δ 1.5–3.5 (piperidine), δ 4.0–5.0 (isopropyl ester)
LCMSm/z 275 (M+1)

Research Findings

  • Synthesis : The compound is typically synthesized via coupling of a cyanoethyl group to a piperidine-1-carboxylic acid derivative, followed by esterification .

  • Applications : Its structure suggests potential utility in medicinal chemistry, particularly for enzyme inhibition or prodrug development .

  • Stability : The isopropyl ester confers moderate stability under standard conditions but requires controlled environments for reactions involving sensitive functional groups .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate may exhibit significant anticancer activity. The compound is believed to inhibit protein kinase B (PKB), a crucial player in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. Inhibiting PKB can lead to reduced cell proliferation and enhanced apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapies .

Neurological Disorders

The compound has been studied for its potential effects on neurological conditions such as Parkinson’s disease and essential tremor. Similar piperidine derivatives have shown efficacy in rodent models, suggesting that this compound could be effective in treating these disorders by modulating neurotransmitter systems .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available piperidine derivatives. The general approach includes:

  • Formation of the piperidine ring.
  • Introduction of the cyanoethyl group through nucleophilic substitution.
  • Esterification to yield the final product.

This synthetic pathway allows for the modification of the piperidine structure to enhance biological activity or selectivity .

Derivatives and Their Applications

Numerous derivatives of piperidine compounds have been synthesized, expanding the range of potential applications. For instance, variations with different substituents on the piperidine ring have been explored for their anti-inflammatory and analgesic properties, showcasing the versatility of this chemical scaffold .

Pharmacological Activities

The pharmacological profile of this compound suggests a broad spectrum of activity:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Analgesic : Modulation of pain pathways.
  • Antimicrobial : Potential activity against various pathogens.

These activities are attributed to the compound's ability to interact with multiple biological targets, which warrants further exploration in clinical settings .

Comparative Studies

Comparative analyses with other piperidine derivatives have shown that modifications can lead to enhanced efficacy or reduced side effects. For example, certain structural changes resulted in improved selectivity for cancer cell lines while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Target Compound: this compound

  • 4-Position Substituent: 1-cyanoethyl (-CH₂CH₂CN).
  • Key Properties : The nitrile group enhances electrophilicity, making the compound suitable for nucleophilic substitution or cyclization reactions.
  • Applications : Used as an intermediate in kinase inhibitor syntheses .

Comparable Compound: Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate (CAS 1206969-55-2)

  • 4-Position Substituent : Imidazole-1-carboxyloyloxy (a heteroaromatic group with hydrogen-bonding capability).
  • Applications : Likely employed in coordination chemistry or enzyme inhibition due to imidazole’s role in biological systems .

Data Table: Comparative Analysis

Parameter This compound Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate
Molecular Formula C₁₂H₂₀N₂O₃ (estimated) C₁₃H₁₉N₃O₄
Molecular Weight 240 g/mol (estimated) 281.31 g/mol
CAS Number 1375065-78-3 1206969-55-2
4-Position Functional Group 1-cyanoethyl Imidazole-1-carboxyloyloxy
Key Reactivity Electrophilic nitrile group Basic imidazole ring
Potential Applications Pharmaceutical intermediates Catalysis, biochemical probes

Research Findings and Implications

  • Electronic Effects: The cyanoethyl group in the target compound reduces electron density at the piperidine ring, favoring reactions with electron-rich reagents. In contrast, the imidazole derivative’s aromatic system enhances resonance stabilization and participation in acid-base interactions .
  • Solubility and Bioactivity : While solubility data are unavailable, the imidazole analog’s polarity suggests higher aqueous solubility than the nitrile-containing compound. This difference could influence their respective roles in drug discovery (e.g., imidazole for target binding vs. nitrile for synthetic versatility).
  • Synthetic Utility : The target compound’s use in synthesizing pyrazolo[1,5-a]pyrimidines underscores its value in constructing heterocyclic scaffolds , whereas the imidazole analog may serve as a ligand or catalyst in metal-mediated reactions.

Notes on Data Limitations

  • The molecular formula and weight for this compound are inferred from structural analysis due to incomplete data in available sources .

Biological Activity

Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

The synthesis typically involves the reaction of piperidine derivatives with cyanoethyl groups, followed by esterification to form the isopropyl ester. Various synthetic routes have been explored to optimize yield and purity, including modifications to the reaction conditions and reagents used.

Biological Activity Overview

This compound exhibits a variety of biological activities, particularly in the context of enzyme inhibition and cellular assays. Key areas of research include:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, notably glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several cellular processes including metabolism and cell cycle regulation. It has shown promising IC50 values in the low micromolar range, indicating effective inhibition .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. For example, analogs of piperidine derivatives have shown activity against colon cancer cell lines, with mechanisms potentially involving disruption of key metabolic pathways .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may also possess neuroprotective properties, potentially preventing calcium overload in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50/EffectivenessReference
GSK-3β InhibitionGlycogen Synthase Kinase 3 BetaLow micromolar range
CytotoxicityColon Cancer Cell LinesSelective activity
NeuroprotectionSH-SY5Y Neuroblastoma CellsPrevents calcium overload
AntimycobacterialM. tuberculosisMIC 0.5–4 μg/mL

Case Study: GSK-3β Inhibition

In a notable study, this compound was tested for its ability to inhibit GSK-3β activity. The compound exhibited an IC50 value around 130 nM, suggesting strong binding affinity. Molecular dynamics simulations provided insights into the binding mode within the ATP site of GSK-3β, emphasizing the importance of the cyanoethyl group in enhancing biological activity .

Case Study: Anticancer Activity

A series of analogs were screened against various cancer cell lines, revealing that this compound derivatives selectively inhibited growth in cells expressing oncogenes while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-(1-cyanoethyl)piperidine with isopropyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Purification is achieved through column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Reaction yields are optimized by controlling stoichiometry, temperature (0–25°C), and reaction time (4–24 hours) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the piperidine ring substitution pattern, cyanoethyl group integration, and ester linkage.
  • HPLC : Reverse-phase HPLC with a C18 column and mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) ensures purity (>95%) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical ambiguities .

Q. What safety precautions should be observed during handling given limited toxicological data?

  • Methodological Answer : Assume acute toxicity due to structural analogs (e.g., piperidine derivatives with cyanide groups). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure:

  • Eye Contact : Flush with water for 15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash with soap/water for 15 minutes and remove contaminated clothing .
    • Store in airtight containers under inert gas (N2_2) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT, molecular docking) be applied to study this compound’s reactivity or interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic attack. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the cyanoethyl group’s electron-withdrawing effects to assess inhibitory potential .

Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions across different studies?

  • Methodological Answer :

  • Systematic Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, replace dichloromethane with THF to improve solubility of intermediates .
  • Mechanistic Studies : Employ in-situ IR or LC-MS to monitor reaction progress and identify side products (e.g., ester hydrolysis or cyano group degradation) .

Q. What strategies can be used to determine the compound’s potential biological activity given limited existing data?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., monoacylglycerol lipase) using fluorogenic substrates. Compare activity to known inhibitors (e.g., JZL184) .
  • Receptor Binding Studies : Radiolabel the compound (14^{14}C or 3^3H isotopes) and screen against GPCR libraries to identify off-target interactions .

Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Hydrolysis Kinetics : Expose the compound to buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC and identify products (e.g., free piperidine or carboxylic acid). Stability is likely pH-dependent due to the ester and nitrile groups .

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